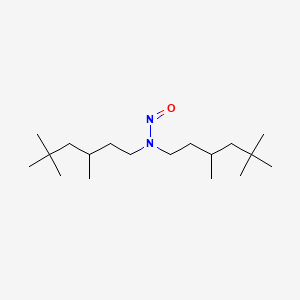
2-Ethylfluorobenzene-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylfluorobenzene-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8H4D5F, and it has a molecular weight of 129.19 g/mol. This compound is the labeled analogue of 2-Ethylfluorobenzene, which is an impurity of Haloperidol, a typical antipsychotic medication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethylfluorobenzene-d5 involves the introduction of deuterium into the 2-Ethylfluorobenzene molecule. One common method for synthesizing deuterated compounds is through the use of deuterated reagents or solvents in the reaction process. For instance, deuterated chloroform (CDCl3) or deuterated water (D2O) can be used as solvents to facilitate the incorporation of deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylfluorobenzene-d5 can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different deuterated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, such as chlorine or bromine, and nucleophiles like hydroxide or alkoxide ions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield deuterated benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylfluorobenzene-d5 has several scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is commonly used as an NMR standard for quantitative and qualitative analysis.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 2-Ethylfluorobenzene-d5 is primarily related to its use as a labeled compound in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This helps in understanding the molecular targets and pathways involved in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylfluorobenzene: The non-deuterated analogue of 2-Ethylfluorobenzene-d5.
2-Fluorotoluene: A similar compound with a methyl group instead of an ethyl group.
2-Fluoroethylbenzene: A compound with a fluorine atom and an ethyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling provides distinct advantages in tracking and studying the compound’s behavior in various scientific research applications.
Eigenschaften
CAS-Nummer |
1794783-58-6 |
|---|---|
Molekularformel |
C8H9F |
Molekulargewicht |
129.189 |
IUPAC-Name |
1-fluoro-2-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
LMWWLNKVUIHGBR-ZBJDZAJPSA-N |
SMILES |
CCC1=CC=CC=C1F |
Synonyme |
1-Ethyl-2-fluorobenzene-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









